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Compound of Interest

Compound Name: Sesamoside

Cat. No.: B037891 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

Sesamoside, a naturally occurring iridoid glucoside. The information presented herein is

intended to support research and development efforts in natural product chemistry,

pharmacology, and drug discovery. This document summarizes the available Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, outlines generalized

experimental protocols for obtaining such data, and visualizes key signaling pathways

associated with Sesamoside's biological activity.

Spectroscopic Data Presentation
The following tables summarize the key spectroscopic data for Sesamoside. This information

is critical for the identification, characterization, and quality control of this compound. The data

presented is compiled from peer-reviewed literature and spectroscopic databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential technique for the structural elucidation of organic molecules.

The ¹H and ¹³C NMR data provide detailed information about the carbon-hydrogen framework

of Sesamoside.

Table 1: ¹H NMR Spectroscopic Data for Sesamoside
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Atom No.
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

1 5.14 d 6.4

3 6.27 s

4 3.23 m

5 4.01 d 4.5

6 3.85 dd 4.5, 2.0

7 2.05 m

8 1.85 m

9 4.63 d 8.0

10 1.15 s

1' 4.68 d 7.8

2' 3.20 m

3' 3.38 m

4' 3.28 m

5' 3.35 m

6'a 3.88 dd 12.0, 2.2

6'b 3.68 dd 12.0, 5.8

OCH₃ 3.75 s

Data adapted from Boros, C.A. & Stermitz, F.R., J. Nat. Prod. 1990, 53(5), 1055-1071.

Table 2: ¹³C NMR Spectroscopic Data for Sesamoside[1]
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Atom No. Chemical Shift (δ, ppm)

1 94.5

3 142.1

4 104.2

5 78.9

6 84.1

7 45.2

8 42.9

9 98.6

10 22.8

11 168.5

OCH₃ 51.8

1' 100.2

2' 74.8

3' 77.9

4' 71.6

5' 78.2

6' 62.8

Data obtained from SpectraBase, citing Boros, C.A. & Stermitz, F.R., J. Nat. Prod. 1990, 53(5),

1055-1071 and Kasai, R., et al., Phytochem. 1994, 36(4), 967-970.

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The

characteristic absorption bands in the IR spectrum of Sesamoside are indicative of its

structural features.
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Table 3: IR Spectroscopic Data for Sesamoside

Wavenumber (cm⁻¹) Functional Group Assignment

~3400 (broad) O-H stretch (hydroxyl groups)

~2950 C-H stretch (aliphatic)

~1710 C=O stretch (ester)

~1640 C=C stretch (alkene)

~1070 C-O stretch (glycosidic linkage, alcohols, ethers)

Data attributed to Boros, C.A. & Stermitz, F.R., J. Nat. Prod. 1990, 53(5), 1055-1071.

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a

compound, as well as to gain structural information through fragmentation analysis.

Table 4: Mass Spectrometry Data for Sesamoside

Ion m/z Interpretation

[M+Na]⁺ 443.116 Sodium adduct of Sesamoside

[M+H]⁺ 421.134 Protonated molecule

[M-H]⁻ 419.120 Deprotonated molecule

Molecular Formula: C₁₇H₂₄O₁₂. Exact Mass: 420.127. Molecular Weight: 420.37.[2]

Fragmentation data would be dependent on the specific ionization technique and collision

energy used.

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above. For the exact experimental conditions used for Sesamoside, it is

recommended to consult the original research articles cited.
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NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectra are typically recorded on a high-field

spectrometer (e.g., 400-600 MHz for ¹H NMR).

Sample Preparation: A few milligrams of the purified Sesamoside sample are dissolved in a

deuterated solvent (e.g., CD₃OD, DMSO-d₆). Tetramethylsilane (TMS) is often added as an

internal standard for chemical shift referencing (δ = 0.00 ppm).

Data Acquisition:

¹H NMR: A standard one-dimensional proton NMR experiment is performed. Key

parameters include the number of scans, relaxation delay, and acquisition time.

¹³C NMR: A one-dimensional carbon NMR experiment, often with proton decoupling, is

performed. Due to the lower natural abundance of ¹³C, a larger number of scans is

typically required.

2D NMR: To aid in structural elucidation, various two-dimensional NMR experiments can

be conducted, such as COSY (Correlation Spectroscopy) to identify proton-proton

couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded

protons and carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify

long-range proton-carbon couplings.

Infrared (IR) Spectroscopy
Infrared (IR) spectra are recorded on a Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation: The solid Sesamoside sample is typically prepared as a KBr

(potassium bromide) pellet. A small amount of the sample is mixed with dry KBr powder and

pressed into a thin, transparent disk. Alternatively, the spectrum can be recorded using an

Attenuated Total Reflectance (ATR) accessory, where the solid sample is placed directly onto

the ATR crystal.

Data Acquisition: The sample is placed in the IR beam path, and the spectrum is recorded. A

background spectrum of the empty sample holder (or pure KBr pellet) is first collected and

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b037891?utm_src=pdf-body
https://www.benchchem.com/product/b037891?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b037891?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


automatically subtracted from the sample spectrum. The data is typically presented as

transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry
Mass spectra are obtained using a mass spectrometer, often coupled with a chromatographic

separation technique like High-Performance Liquid Chromatography (HPLC).

Sample Introduction: The sample, dissolved in a suitable solvent (e.g., methanol,

acetonitrile), is introduced into the mass spectrometer. For complex mixtures, HPLC is used

to separate the components before they enter the mass spectrometer.

Ionization: A soft ionization technique, such as Electrospray Ionization (ESI) or Matrix-

Assisted Laser Desorption/Ionization (MALDI), is typically used for natural products like

Sesamoside to minimize fragmentation and observe the molecular ion.

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass

analyzer (e.g., Quadrupole, Time-of-Flight, Orbitrap).

Tandem MS (MS/MS): To obtain structural information, the molecular ion of interest can be

selected and subjected to fragmentation by collision-induced dissociation (CID). The

resulting fragment ions are then mass-analyzed to provide insights into the molecule's

structure.

Signaling Pathway Visualizations
Recent research has highlighted the biological activities of Sesamoside, particularly its anti-

inflammatory and anti-hypoxic effects. The following diagrams, generated using the DOT

language, illustrate the key signaling pathways modulated by Sesamoside.
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Experimental workflow for Sesamoside characterization.
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Sesamoside's anti-inflammatory signaling pathway.
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Sesamoside's anti-hypoxia signaling pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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